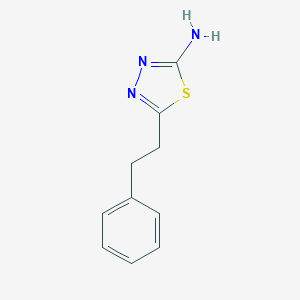

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTFNSVDVOLQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350336 | |

| Record name | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-40-3 | |

| Record name | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine. This molecule belongs to the 2-amino-1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities. This document details a modern, one-pot synthesis method, outlines the expected physicochemical and spectroscopic properties, and discusses the potential mechanism of action based on the known biological profile of related compounds. The information is presented to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Introduction

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities.[1][2][3] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, has been the subject of extensive research. The presence of the 2-amino group provides a key site for further functionalization, allowing for the generation of diverse chemical libraries for biological screening. The phenylethyl substituent at the 5-position introduces a lipophilic aromatic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, this compound, providing a detailed protocol for its synthesis and a thorough summary of its characterization.

Synthesis

A modern and efficient one-pot synthesis of this compound has been reported, utilizing polyphosphate ester (PPE) as a mild and effective cyclizing agent.[4][5] This method avoids the use of harsh and toxic reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) that have been traditionally employed for the synthesis of this class of compounds. The reaction proceeds via the condensation of 3-phenylpropanoic acid and thiosemicarbazide.

Reaction Scheme

Experimental Protocol

Materials:

-

3-Phenylpropanoic acid

-

Thiosemicarbazide

-

Polyphosphate ester (PPE)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃)

-

10% Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol (for recrystallization)

-

To a hot (60 °C) solution of 3-phenylpropanoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

-

Reflux the reaction mixture for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, add 15 mL of distilled water to the mixture and neutralize the residual PPE with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and distill off the chloroform.

-

To purify the product from any intermediate acylthiosemicarbazide, reflux the residue in 5 mL of 10% hydrochloric acid for 5 hours.

-

Adjust the pH of the solution to 8-9 with a suitable base (e.g., sodium bicarbonate solution).

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain colorless crystals of this compound.

Characterization Data

The structural confirmation and purity of the synthesized this compound can be ascertained through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃S | [6] |

| Molecular Weight | 205.28 g/mol | [6] |

| Appearance | Colorless crystals | [4] |

| Melting Point | Not explicitly reported |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the phenylethyl and amino groups.[4]

| ¹H NMR Data (DMSO-d₆) |

| Chemical Shift (δ, ppm) |

| 2.96 |

| 3.13 |

| 6.99 |

| 7.21 |

| 7.24-7.33 |

The ¹³C NMR chemical shifts can be predicted based on data from similar structures.

| Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) |

| ~30-35 |

| ~35-40 |

| ~126-129 |

| ~140-142 |

| ~155-160 |

| ~168-172 |

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Predicted FT-IR Data |

| Wavenumber (cm⁻¹) |

| 3400-3250 |

| 3100-3000 |

| 2960-2850 |

| ~1630 |

| ~1600, ~1495, ~1450 |

| ~1500 |

| ~700, ~750 |

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.

| Mass Spectrometry Data |

| m/z |

| 205 |

| 114 |

| 91 |

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are not extensively reported, the broader class of 2-amino-1,3,4-thiadiazoles is known to exhibit a range of biological activities. A key target for some of these compounds is inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo biosynthesis of guanine nucleotides.[7] Inhibition of IMPDH depletes intracellular pools of guanine nucleotides, which are crucial for DNA and RNA synthesis, thereby arresting cell proliferation. This mechanism is relevant for anticancer and antimicrobial therapies.

Proposed Signaling Pathway: IMPDH Inhibition

Conclusion

This compound is a readily accessible heterocyclic compound with potential for further investigation in drug discovery programs. The one-pot synthesis using polyphosphate ester offers a safe and efficient route for its preparation. The characterization data provided in this guide serves as a valuable reference for researchers. Based on the established pharmacology of the 2-amino-1,3,4-thiadiazole scaffold, this compound warrants evaluation for a range of biological activities, with IMPDH inhibition being a plausible mechanism of action. This technical guide provides a solid foundation for future research and development involving this promising molecule.

References

- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine. This molecule, belonging to the versatile 1,3,4-thiadiazole class of heterocyclic compounds, is of significant interest in medicinal chemistry due to the established biological activities of this scaffold, including antimicrobial and anticancer properties. This document outlines the key spectroscopic techniques used for its characterization, presents expected data in a structured format, details relevant experimental protocols, and illustrates associated workflows and potential mechanisms of action.

Compound Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₁N₃S

-

Molecular Weight: 205.28 g/mol

-

Chemical Structure:

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic methods. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. Note: The following data is representative and based on the analysis of the chemical structure. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~7.15 | s | 2H | Amine protons (-NH₂) |

| ~3.10 | t | 2H | Methylene protons (-CH₂-) adjacent to the thiadiazole ring |

| ~2.95 | t | 2H | Methylene protons (-CH₂-) adjacent to the phenyl ring |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C2 (Thiadiazole ring, C-NH₂) |

| ~155.0 | C5 (Thiadiazole ring, C-CH₂) |

| ~141.0 | Quaternary aromatic carbon (C-CH₂) |

| ~128.5 | Aromatic CH |

| ~128.3 | Aromatic CH |

| ~126.2 | Aromatic CH |

| ~35.0 | Methylene carbon (-CH₂-) adjacent to the phenyl ring |

| ~32.0 | Methylene carbon (-CH₂-) adjacent to the thiadiazole ring |

Table 3: Predicted FTIR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Strong, Broad | N-H stretching (amine) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~1620 | Strong | N-H bending (amine) |

| ~1550 | Medium | C=N stretching (thiadiazole ring) |

| ~1490, 1450 | Medium | Aromatic C=C stretching |

| ~700, 750 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 205 | High | [M]⁺ (Molecular Ion) |

| 114 | Medium | [C₆H₅CH₂CH₂]⁺ |

| 104 | High | [C₆H₅CH=CH₂]⁺ (Styrene) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.

Materials:

-

3-Phenylpropanoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid

-

Appropriate solvent (e.g., dry toluene)

-

Sodium bicarbonate solution

-

Water

-

Ethanol for recrystallization

Procedure:

-

A mixture of 3-phenylpropanoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is prepared in a round-bottom flask.

-

Phosphorus oxychloride (3-5 equivalents) is added dropwise to the mixture under cooling in an ice bath and with constant stirring.

-

After the addition is complete, the reaction mixture is refluxed for 2-4 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice.

-

The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitate formed is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield pure this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: A small amount of the dry, powdered sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹. The spectrum of a pure KBr pellet is used as a background.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.

-

Ionization: The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

-

Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Postulated Antimicrobial Signaling Pathway

Derivatives of 1,3,4-thiadiazole have been reported to exhibit antimicrobial activity through various mechanisms, including the inhibition of essential enzymes in pathogens. The following diagram depicts a generalized signaling pathway for the potential antimicrobial action.

Caption: Postulated Antimicrobial Mechanism of Action.

Navigating the Molecular Maze: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the mass spectrometry fragmentation pattern of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine. This whitepaper provides a foundational understanding of the molecule's behavior under mass spectrometric analysis, crucial for its identification, characterization, and application in pharmaceutical research and development.

The guide offers a detailed, predicted fragmentation pathway, supported by the established principles of mass spectrometry and analysis of the compound's core structures: the 2-amino-1,3,4-thiadiazole ring and the phenylethyl substituent. By understanding these fragmentation patterns, scientists can more accurately interpret mass spectra, confirm the presence and purity of the compound, and elucidate the structure of related molecules.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron impact (EI) ionization is anticipated to proceed through a series of characteristic steps. The molecular ion (M•+) is expected to be observed, followed by key fragmentation pathways initiated by cleavage of the bonds within the phenylethyl side chain and the thiadiazole ring.

A primary and highly favorable fragmentation is the benzylic cleavage, resulting in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. This is a common fragmentation pathway for compounds containing a phenylethyl group. Another significant fragmentation is the cleavage of the C-C bond adjacent to the thiadiazole ring, leading to the formation of a resonance-stabilized thiadiazole-containing cation.

Subsequent fragmentation of the 1,3,4-thiadiazole ring is also expected, which can lead to the loss of neutral molecules such as hydrogen cyanide (HCN) and acetonitrile (CH₃CN), characteristic of the fragmentation of 2-amino-1,3,4-thiadiazole derivatives.

Experimental Protocols

To facilitate reproducible and accurate analysis, this guide outlines detailed methodologies for two key mass spectrometry techniques: Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Electron Impact Mass Spectrometry (EI-MS) Protocol

EI-MS is a classic technique for the analysis of volatile and thermally stable small molecules.

-

Sample Preparation: A dilute solution of the compound (typically 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI-MS is a soft ionization technique particularly useful for polar and thermally labile molecules, often providing a strong molecular ion peak.

-

Sample Preparation: The sample is dissolved in a solvent compatible with ESI, such as a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation. A typical concentration is in the range of 1-10 µM.

-

Introduction: The sample solution is introduced into the ESI source via a syringe pump or liquid chromatograph (LC-MS).

-

Ionization: A high voltage is applied to the tip of the capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions (typically [M+H]⁺).

-

Analysis: The ions are transferred into the mass spectrometer for m/z analysis.

Data Presentation

The predicted major fragment ions for this compound under EI-MS are summarized in the table below for easy reference and comparison.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 205 | Molecular Ion | [C₁₀H₁₁N₃S]⁺ | The intact molecule with one electron removed. |

| 114 | [C₃H₄N₃S]⁺ | C₃H₄N₃S | Resulting from the cleavage of the bond between the ethyl group and the thiadiazole ring. |

| 104 | [C₈H₈]⁺ | C₈H₈ | Styrene radical cation, formed by cleavage alpha to the ring. |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a very stable fragment resulting from benzylic cleavage and rearrangement. |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from loss of C₂H₂ from the tropylium ion. |

Visualization of Fragmentation Pathway

To provide a clear visual representation of the logical relationships in the fragmentation process, the following diagram has been generated using Graphviz.

An In-depth Technical Guide to the Infrared Spectroscopy of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole ring, a primary amine group, and a phenylethyl substituent. The 1,3,4-thiadiazole moiety is a key pharmacophore in medicinal chemistry, known for a wide range of biological activities. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule and to elucidate its structure. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, corresponding to the vibrational modes of its chemical bonds. This guide provides a detailed overview of the experimental protocol for obtaining an IR spectrum of this compound and an analysis of its characteristic vibrational frequencies.

Experimental Protocol: KBr Pellet Method for FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a standard method for the analysis of solid samples. The Potassium Bromide (KBr) pellet technique is a widely used transmission method that involves mixing the solid sample with a dry, IR-transparent salt like KBr and pressing the mixture into a thin, transparent disk.[1][2]

Materials and Equipment:

-

This compound (solid sample)

-

Spectroscopic grade Potassium Bromide (KBr), dried at ~110°C to remove moisture.[3]

-

Agate mortar and pestle

-

Pellet-forming die

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.[1]

-

Grinding and Mixing: Add the sample to an agate mortar containing approximately 100-200 mg of dry, spectroscopic grade KBr.[1][3] Grind the mixture thoroughly for several minutes to ensure the sample is finely pulverized and homogeneously dispersed within the KBr matrix. Perform this step quickly to minimize moisture absorption by the hygroscopic KBr.[1][4]

-

Pellet Formation: Transfer the powdered mixture into a pellet-forming die. Place the die into a hydraulic press.

-

Pressing: Apply a force of approximately 8-10 tons for several minutes.[3][5] Applying a vacuum during this step can help remove trapped air and moisture, resulting in a more transparent pellet.[3]

-

Pellet Inspection: Carefully remove the die from the press and extract the pellet. The resulting pellet should be a thin, transparent, or translucent disk, approximately 1-2 mm thick.[4]

-

Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded first for background correction.[2]

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal to no sample preparation. For this method, a small amount of the solid powder is simply placed onto the ATR crystal and pressure is applied to ensure good contact before measurement.[6][7]

Data Presentation: Infrared Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The vibrational frequencies are based on the known absorption ranges for its constituent functional groups: a primary amine, a monosubstituted benzene ring, an alkyl chain, and a 1,3,4-thiadiazole ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3400-3300 and ~3330-3250 | Medium | Asymmetric & Symmetric N-H Stretching | Primary Amine (-NH₂) |

| ~3080-3030 | Medium-Weak | Aromatic C-H Stretching | Phenyl Group |

| ~2950-2850 | Medium | Aliphatic C-H Stretching | Ethyl Group (-CH₂-CH₂-) |

| ~1650-1580 | Medium-Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| ~1640-1620 | Medium | C=N Stretching | 1,3,4-Thiadiazole Ring |

| ~1600, ~1580, ~1500, ~1450 | Medium-Weak | C=C Ring Stretching | Phenyl Group |

| ~1470-1430 | Medium | CH₂ Bending (Scissoring) | Ethyl Group (-CH₂-CH₂-) |

| ~1335-1250 | Strong | Aromatic C-N Stretching | Aromatic Amine |

| ~910-665 | Strong, Broad | N-H Wagging | Primary Amine (-NH₂) |

| Below 660 | Weak | C-S-C Stretching | 1,3,4-Thiadiazole Ring |

| ~770-730 and ~720-680 | Strong | C-H Out-of-plane Bending | Monosubstituted Phenyl |

Note: The precise peak positions and intensities can be influenced by the molecular environment, intermolecular interactions, and the physical state of the sample.

Interpretation of Key Vibrational Modes:

-

Amine Group (-NH₂): The presence of a primary amine is strongly indicated by two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the N-H bonds.[8] A medium to strong absorption band between 1650-1580 cm⁻¹ is due to the N-H scissoring (bending) vibration.[8] A characteristic strong and broad N-H wagging band is also expected in the fingerprint region (910-665 cm⁻¹).[8]

-

Phenylethyl Group (-CH₂-CH₂-Ph): The aromatic phenyl ring will exhibit weak C-H stretching vibrations above 3000 cm⁻¹. The aliphatic -CH₂- chain will show medium intensity C-H stretching bands just below 3000 cm⁻¹ (typically ~2925 and ~2855 cm⁻¹). The characteristic C=C stretching vibrations of the benzene ring appear as a series of bands in the 1600-1450 cm⁻¹ region.[9] Strong absorptions in the 770-680 cm⁻¹ range due to C-H out-of-plane bending are indicative of monosubstitution on the benzene ring.

-

1,3,4-Thiadiazole Ring: The C=N stretching vibration within the heterocyclic ring is expected to appear in the 1640-1620 cm⁻¹ range.[10][11] The C-S stretching vibrations of the thiadiazole ring typically occur at lower frequencies, often below 660 cm⁻¹.[12] The C-N stretching associated with the amine group attached to the aromatic-like thiadiazole ring is expected to be strong and appear in the 1335-1250 cm⁻¹ region.[8]

Mandatory Visualization

The following diagram illustrates the experimental workflow for obtaining the infrared spectrum of a solid sample using the KBr pellet technique.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

References

- 1. shimadzu.com [shimadzu.com]

- 2. scienceijsar.com [scienceijsar.com]

- 3. azom.com [azom.com]

- 4. pelletpressdiesets.com [pelletpressdiesets.com]

- 5. youtube.com [youtube.com]

- 6. mt.com [mt.com]

- 7. agilent.com [agilent.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Phenethyl alcohol(60-12-8) IR Spectrum [chemicalbook.com]

- 10. chemmethod.com [chemmethod.com]

- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

Predictive Solubility Profile of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and in vitro assay design. This document outlines the predicted solubility of this compound in various solvents based on data from structurally similar compounds and provides a detailed experimental protocol for its quantitative determination.

Predicted Solubility Profile

Based on the general solubility characteristics of 2-amino-5-substituted-1,3,4-thiadiazole derivatives, this compound is expected to exhibit solubility in polar aprotic solvents. The presence of the basic amino group suggests that the aqueous solubility will be pH-dependent. The non-polar phenylethyl group will likely contribute to its solubility in certain organic solvents.

Table 1: Predicted Qualitative Solubility of this compound Based on Analogous Compounds

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale/Analog Data |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | 2-Amino-5-phenyl-1,3,4-thiadiazole is reported to be soluble in DMF.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Derivatives of 5-phenyl-1,3,4-thiadiazole-2-amine show solubility in DMSO. | |

| Polar Protic | Ethanol | Likely Soluble | 5-Phenyl-1,3,4-thiadiazole-2-amine derivatives are soluble in Ethanol. |

| Water | Likely Low | Generally, 1,3,4-thiadiazole derivatives are almost insoluble in water. Solubility may increase at acidic pH. | |

| Non-Polar | Dichloromethane | Likely Soluble | 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole is soluble in dichloromethane.[2] |

| Chloroform | Likely Soluble | 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole is soluble in chloroform.[2] | |

| Other Organic | Acetone | Likely Soluble | Derivatives of 5-phenyl-1,3,4-thiadiazole-2-amine show solubility in Acetone. |

Factors Influencing Solubility

The solubility of this compound is governed by several physicochemical factors. A conceptual overview of these relationships is presented below.

Caption: Logical diagram of factors affecting compound solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, 0.1 N HCl, Ethanol, DMSO)

-

Glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from standard curve) x (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the shake-flask solubility determination protocol.

Caption: Experimental workflow for shake-flask solubility determination.

References

An In-depth Technical Guide to the Crystal Structure and Properties of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and potential biological characteristics of 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. While a definitive crystal structure for this specific compound is not publicly available, this document extrapolates key structural features from closely related analogs, details a robust experimental protocol for its synthesis and crystallization, and explores its potential therapeutic applications based on the known bioactivities of the 1,3,4-thiadiazole scaffold.

Molecular Structure and Crystallography

The molecular structure of this compound consists of a central 1,3,4-thiadiazole ring substituted at the 5-position with a phenylethyl group and at the 2-position with an amine group. The structural integrity and intermolecular interactions of this compound are crucial for its chemical behavior and biological activity.

Predicted Molecular Geometry

Based on the crystallographic data of analogous 5-substituted-2-amino-1,3,4-thiadiazole derivatives, the geometry of this compound is anticipated to feature a planar 1,3,4-thiadiazole ring. The dihedral angle between this heterocyclic ring and the phenyl ring of the phenylethyl substituent is a key conformational parameter. In similar structures, this angle varies, influencing the overall molecular packing in the crystal lattice.

Comparative Crystallographic Data of Analogous Compounds

To provide quantitative insight into the expected structural parameters, the following table summarizes crystallographic data from closely related compounds found in the Cambridge Structural Database.

| Compound Name | CSD Refcode | Space Group | Unit Cell Parameters | Key Dihedral Angle (°C) |

| 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | UYITOJ | P2₁/c | a=10.23Å, b=14.98Å, c=12.54Å, β=109.2° | 32.25 |

| 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine | XAZQOQ | P2₁/c | a=8.54Å, b=10.98Å, c=11.23Å, β=101.9° | 48.35 |

| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | VUVJIB | P2₁/n | a=7.54Å, b=12.01Å, c=10.56Å, β=96.8° | 31.19 |

Data sourced from publicly available crystallographic databases.

These analogs consistently demonstrate the planarity of the thiadiazole ring and exhibit intermolecular N-H···N hydrogen bonds, which are crucial for the formation of stable supramolecular structures in the solid state. It is highly probable that this compound would exhibit similar hydrogen bonding patterns.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through the cyclization of a thiosemicarbazide precursor. A plausible and efficient method is outlined below.[1]

Materials:

-

3-Phenylpropanoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or a similar dehydrating agent

-

Appropriate solvents (e.g., toluene, ethanol)

-

Sodium bicarbonate or other suitable base

Procedure:

-

Acylation of Thiosemicarbazide: A mixture of 3-phenylpropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in a suitable solvent like toluene for 4-6 hours to yield N-(3-phenylpropanoyl)thiosemicarbazide.

-

Cyclization: The resulting acylthiosemicarbazide is then treated with a dehydrating agent such as phosphorus oxychloride, typically at a controlled temperature (e.g., 0-5 °C initially, then warming to room temperature).

-

Work-up: The reaction mixture is carefully quenched with ice water and neutralized with a base like sodium bicarbonate.

-

Purification: The crude product is filtered, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using the following method:

-

Dissolve the purified compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or acetonitrile).

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

For higher quality crystals, slow evaporation of the solvent at a constant temperature can be employed.

Potential Biological Activities and Signaling Pathways

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore present in numerous compounds with a wide array of biological activities.[2][3][4] Derivatives have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents.

Anticancer Potential

Many 5-substituted-2-amino-1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action often involve the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit protein kinases or interfere with microtubule dynamics.

Antimicrobial Activity

The thiadiazole scaffold is also a common feature in compounds with potent antibacterial and antifungal properties.[6] The mechanism of antimicrobial action can vary, including the disruption of cell wall synthesis or interference with essential metabolic pathways in microorganisms.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug development. While its specific crystal structure remains to be determined, analysis of closely related compounds provides valuable insights into its likely molecular geometry and intermolecular interactions. The synthetic protocols outlined here offer a clear path to its preparation and crystallization, paving the way for further experimental investigation. The broad spectrum of biological activities associated with the 1,3,4-thiadiazole core, particularly in oncology and infectious diseases, underscores the therapeutic potential of this and related molecules. Further research is warranted to fully elucidate its crystallographic structure, biological activity, and mechanism of action.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. jocpr.com [jocpr.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-Amino-1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, has been the subject of extensive research due to its versatile biological profile, which includes antimicrobial, anticancer, and anti-inflammatory properties. The potency of this scaffold is demonstrated by its presence in several clinically used drugs. This guide focuses on a specific, less-explored derivative, 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine, providing a comprehensive overview of its probable synthesis and potential biological significance based on the broader understanding of this chemical class.

Proposed Synthesis of this compound

The most common and established method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a carboxylic acid with thiosemicarbazide.[2] This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid. For the synthesis of the title compound, 3-phenylpropanoic acid would serve as the appropriate starting material.

Experimental Protocol

Reaction: Synthesis of this compound from 3-phenylpropanoic acid and thiosemicarbazide.

Materials:

-

3-phenylpropanoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

-

Dioxane (or other suitable solvent)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Ethanol or Dimethylformamide (DMF)/water (for recrystallization)

Procedure (based on general methods[3]):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenylpropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent like dioxane.

-

Slowly add phosphorus oxychloride (1.25 equivalents) to the stirred mixture. The addition should be done cautiously as the reaction can be exothermic.

-

Heat the reaction mixture to reflux (typically 95-100°C) and maintain for a period of 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is between 8 and 8.2.

-

Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a DMF/water mixture, to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using modern analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Potential Biological Activities and Data from Analogs

While specific biological data for this compound is not available, the 2-amino-1,3,4-thiadiazole scaffold is well-documented to possess a range of pharmacological activities. Based on studies of analogous compounds, it is plausible that the title compound could exhibit one or more of the following properties.

Antimicrobial Activity

Numerous 2-amino-5-substituted-1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[1] The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

Several derivatives of this scaffold have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.

Other Potential Activities

Derivatives of 2-amino-1,3,4-thiadiazole have also been reported to have anti-inflammatory, anticonvulsant, and diuretic activities.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the biological activity data for some of its structural analogs found in the literature.

| Compound/Analog | Activity | Assay | Results | Reference |

| 5-(p-nitrophenyl)-2-amino-1,3,4-thiadiazole | Antibacterial | MIC vs. E. coli | Good activity | [4] |

| 5-(p-chlorophenyl)-2-amino-1,3,4-thiadiazole | Antibacterial | MIC vs. S. aureus | Marginally active (MIC = 62.5 µg/mL) | [4] |

| 5-phenyl-2-amino-1,3,4-thiadiazole derivatives | Anticancer | Cytotoxicity vs. HepG2 | IC₅₀ = 8.6 µM (for compound 1o) | [5] |

| 5-substituted-2-amino-1,3,4-thiadiazole derivatives | Antifungal | MIC vs. C. albicans | 8 µg/mL (for compound 2g) | [5] |

Visualizations: Workflow and Potential Mechanism

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Hypothetical Signaling Pathway for Anticancer Activity

Based on the known anticancer activities of related compounds, a possible mechanism of action could involve the induction of apoptosis through the modulation of key signaling pathways. The diagram below represents a generalized apoptotic pathway that could be investigated for this class of compounds.

Caption: Hypothetical apoptotic pathway for thiadiazole derivatives.

Conclusion

While this compound remains a relatively unexplored compound, the robust chemistry and diverse biological activities associated with the 2-amino-1,3,4-thiadiazole scaffold suggest that it is a promising candidate for further investigation. The synthetic route outlined in this guide is well-established for analogous structures and provides a clear path for its preparation. Future research should focus on the synthesis, full characterization, and comprehensive biological evaluation of this compound to uncover its potential therapeutic applications. The data from related analogs provides a strong rationale for exploring its antimicrobial and anticancer properties.

References

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol | 91129-85-0 | Benchchem [benchchem.com]

- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the biological potential of a specific subset: 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine and its related derivatives. This class of compounds has emerged as a promising area of research, demonstrating potential applications in oncology, infectious diseases, and enzyme inhibition. This document provides a comprehensive overview of their synthesis, known biological activities with available quantitative data, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action through signaling pathway diagrams.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, is typically achieved through a cyclization reaction. A common and effective method involves the reaction of 3-phenylpropanoic acid with thiosemicarbazide. This reaction is often facilitated by a dehydrating agent or a catalyst to promote the formation of the thiadiazole ring.

A general synthetic scheme is presented below. The synthesis of derivatives can be achieved by utilizing substituted 3-phenylpropanoic acids or by further modification of the 2-amino group of the thiadiazole ring.

Caption: General synthesis workflow for this compound.

Anticancer Activity

Derivatives of the 1,3,4-thiadiazole nucleus are well-documented for their cytotoxic effects against various cancer cell lines. While specific data for this compound is limited, a closely related analog, 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol, has demonstrated notable anticancer activity. The quantitative data for this compound is summarized in the table below.

Table 1: Cytotoxic Activity of 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol

| Cancer Cell Line | IC₅₀ (µg/mL) |

| HCT116 (Colon) | 3.29 |

| H460 (Lung) | 10 |

| MCF-7 (Breast) | 0.28 |

Data is for the thiol analog, not the primary amine.

The mechanism of anticancer action for many 1,3,4-thiadiazole derivatives is believed to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most frequently implicated pathways are the PI3K/Akt and MAPK/ERK pathways.[1] Inhibition of these pathways can lead to cell cycle arrest and induction of programmed cell death in cancer cells.

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by thiadiazole derivatives.

Caption: Potential modulation of the MAPK/ERK signaling pathway by thiadiazole derivatives.

Antimicrobial Activity

Table 2: Antimicrobial Activity of Selected 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives (General Data)

| Compound Type | Test Organism | MIC Range (µg/mL) |

| 5-Aryl-2-amino-1,3,4-thiadiazoles | Staphylococcus aureus | 8 - 64 |

| Escherichia coli | 16 - 128 | |

| Candida albicans | 32 - 256 |

This table represents general data for the broader class of compounds and not specifically for the 5-(2-phenylethyl) derivatives.

Enzyme Inhibition

Certain derivatives of 1,3,4-thiadiazole are known to be effective enzyme inhibitors, with carbonic anhydrase being a notable target. Carbonic anhydrase inhibitors have therapeutic applications in conditions like glaucoma and epilepsy. The inhibitory potential is typically quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Although specific data for this compound derivatives as enzyme inhibitors is not currently available, this remains a promising area for future investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of the biological activities of this compound derivatives.

Synthesis of this compound

Caption: Step-by-step workflow for the synthesis of the core thiadiazole compound.

Methodology:

-

Reaction Setup: In a round-bottom flask, equimolar amounts of 3-phenylpropanoic acid and thiosemicarbazide are combined.

-

Addition of Reagent: A dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), is added dropwise to the mixture under cooling to control the exothermic reaction.

-

Cyclization: The reaction mixture is then heated under reflux for a period of 2-4 hours to facilitate the cyclization and formation of the thiadiazole ring.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

Precipitation: The acidic solution is neutralized with a suitable base, such as ammonium hydroxide or sodium bicarbonate, until a precipitate is formed.

-

Isolation: The solid product is collected by vacuum filtration, washed thoroughly with water to remove any inorganic impurities, and dried.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure this compound.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Caption: Workflow for determining anticancer activity using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: Two-fold serial dilutions of the thiadiazole derivatives are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a promising area for the development of new therapeutic agents. While specific biological data for this exact compound and its derivatives are still emerging, the known activities of the broader 1,3,4-thiadiazole class, coupled with the initial findings for a closely related analog, highlight its potential in oncology and infectious diseases. Further research is warranted to synthesize and screen a library of these derivatives to establish a clear structure-activity relationship and to elucidate their precise mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to undertake such investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document provides a detailed protocol for the synthesis of this compound, utilizing a one-pot reaction between a carboxylic acid and thiosemicarbazide.

Synthesis Overview

A novel and efficient one-pot method has been developed for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.[1][2] This approach avoids the use of toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are often employed in traditional synthesis routes. The reaction proceeds by reacting a carboxylic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE), which acts as a cyclizing and dehydrating agent.[1][2] The process involves the intermediate formation of an acylated thiosemicarbazide, which subsequently undergoes cyclodehydration to yield the final 2-amino-1,3,4-thiadiazole product.[1]

Quantitative Data Summary

The synthesis of this compound (designated as 1b in the cited literature) resulted in the following quantitative data:

| Parameter | Value | Reference |

| Yield | 47.8% | [1] |

| Molecular Formula | C₁₀H₁₁N₃S | Calculated |

| Molecular Weight | 205.28 g/mol | Calculated |

| Appearance | Colorless crystals | [1] |

Table 1: Summary of quantitative data for the synthesis of this compound.

Characterization Data

The structure of the synthesized compound was confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Analysis | Data | Reference |

| Mass Spectrum (m/z) | [M]⁺ at 205 | [1] |

| ¹H NMR (DMSO-d₆, ppm) | 2.95-3.09 (4H, m, CH₂CH₂); 7.17-7.30 (5H, m, Ar-H); 7.22 (2H, s, NH₂) | [1] |

Table 2: Spectroscopic data for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 3-phenylpropanoic acid and thiosemicarbazide.

Materials:

-

3-Phenylpropanoic acid

-

Thiosemicarbazide

-

Polyphosphate ester (PPE)

-

Chloroform (CHCl₃)

-

10% Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base for pH adjustment

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-phenylpropanoic acid and thiosemicarbazide in equimolar amounts.

-

Solvent and Catalyst Addition: Add chloroform to the flask to act as a dilution solvent. To this mixture, add polyphosphate ester (PPE).

-

Reaction: Stir the mixture at 85°C. The reaction proceeds through the acylation of thiosemicarbazide followed by cyclodehydration.

-

Work-up: After the reaction is complete, dilute the reaction mixture with distilled water.

-

Neutralization: Neutralize the mixture by adjusting the pH to 8-9 with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Solvent Removal: Distill the chloroform from the organic layer using a rotary evaporator.

-

Purification: Reflux the residue in 10% hydrochloric acid for 5 hours to remove any remaining intermediate.

-

Precipitation: Adjust the pH of the acidic solution to 8-9 to precipitate the final product.

-

Isolation: Filter the resulting precipitate, wash with water, and dry to obtain colorless crystals of this compound.[1]

Visualized Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols: Antimicrobial Activity of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. This document outlines the background, potential antimicrobial profile, and standardized methodologies for in vitro assays.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The 2-amino-1,3,4-thiadiazole core, in particular, has been a focus of research for the development of novel anti-infective agents.[5] Derivatives of this core have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][5][6] The biological activity of these compounds is often attributed to their ability to interact with and disrupt essential biochemical pathways in microorganisms.[2] this compound is a specific derivative of this class, and its evaluation for antimicrobial efficacy is a logical step in the discovery of new therapeutic agents.

Data Presentation

The following table summarizes representative antimicrobial activity data for various 2-amino-1,3,4-thiadiazole derivatives against common microbial strains. This data is provided for comparative purposes to contextualize the potential efficacy of this compound.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives | Staphylococcus aureus | 20 - 62.5 | Ciprofloxacin | 18 - 20 |

| Bacillus subtilis | 20 - 28 | Ciprofloxacin | 18 - 20 | |

| Escherichia coli | >100 | Ciprofloxacin | - | |

| Pseudomonas aeruginosa | >100 | Ciprofloxacin | - | |

| Candida albicans | 32 - 42 | Fluconazole | 24 - 26 | |

| Aspergillus niger | 32 - 42 | Fluconazole | 24 - 26 |

Note: Data is compiled from various sources for illustrative purposes and does not represent the specific activity of this compound.[5]

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

-

Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer (optional, for quantitative reading)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 100 µL of MHB or RPMI-1640 to each well.

-

Add 100 µL of the stock solution to the first well of each row to be tested and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

-

Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and solvent). A sterility control (broth only) should also be included.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits microbial growth. This can be confirmed by measuring the absorbance at 600 nm.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by observing the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

-

Sterile swabs

Procedure:

-

Prepare a stock solution of the test compound at a known concentration.

-

Impregnate sterile filter paper disks with a defined volume of the compound solution and allow them to dry.

-

Prepare a lawn of the test microorganism by evenly streaking a standardized inoculum across the surface of an agar plate using a sterile swab.

-

Aseptically place the impregnated disks onto the surface of the agar.

-

Include positive control disks (standard antibiotic) and negative control disks (solvent only).

-

Incubate the plates as described for the MIC assay.

-

Measure the diameter of the zone of inhibition (in mm) around each disk.

Visualizations

Potential Mechanism of Action

The antimicrobial activity of 1,3,4-thiadiazole derivatives is often linked to their ability to interfere with essential cellular processes in pathogens. This can include the inhibition of key enzymes or disruption of metabolic pathways.

Caption: Potential mechanism of antimicrobial action.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of a test compound.

Caption: Standard workflow for antimicrobial screening.

Logical Relationship for Assay Selection

The choice of antimicrobial assay depends on the specific information required by the researcher. This diagram shows the logical progression from qualitative to quantitative and cidal assays.

Caption: Logical flow for selecting antimicrobial assays.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Anticancer Activity of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine and Structurally Related Compounds

Disclaimer: Extensive literature searches did not yield specific experimental data on the anticancer activity of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine. The following application notes and protocols are based on structurally similar 1,3,4-thiadiazole derivatives to provide insights into the potential anticancer activities and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer activity. While specific data on this compound is not currently available in the public domain, studies on analogous compounds suggest that this class of molecules may exert cytotoxic effects on various cancer cell lines. This document outlines the anticancer activities of several 5-substituted-phenyl-1,3,4-thiadiazol-2-amine derivatives and provides detailed protocols for assessing their efficacy.

Data Presentation: Anticancer Activity of Structurally Related 1,3,4-Thiadiazole Derivatives

The cytotoxic effects of various 1,3,4-thiadiazole derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 2g | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Cancer) | 2.44 | [1] |

| MCF-7 (Breast Cancer) | 23.29 | [1] | ||

| 20b | 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | HepG-2 (Liver Cancer) | 4.37 ± 0.7 | [2][3] |

| A-549 (Lung Cancer) | 8.03 ± 0.5 | [2][3] | ||

| 4c | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivative | Breast Cancer Cell Line | Moderate to Good Activity | [4] |

| 4f | 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine derivative | Breast Cancer Cell Line | Moderate to Good Activity | [4] |

| 4g | 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine derivative | Breast Cancer Cell Line | Moderate to Good Activity | [4] |

Note: The activity for compounds 4c, 4f, and 4g was described as "moderate to good" without specific IC50 values provided in the source material.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anticancer activity of novel compounds.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG-2, A-549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of apoptosis and the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with the test compound

-

PBS

-

Trypsin-EDTA

-

Binding Buffer

-

Annexin V-FITC and Propidium Iodide (PI) Staining Kit

-

Ethanol (70%, ice-cold)

-

RNase A

-

Flow cytometer

Procedure for Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

Procedure for Cell Cycle Analysis:

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at 37°C for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Methodologies and Pathways

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for screening novel compounds for anticancer activity.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

Application Notes and Protocols for Investigating the Anticonvulsant Mechanism of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticonvulsant agents due to its diverse pharmacological activities.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated efficacy in a variety of preclinical seizure models, often exhibiting multiple mechanisms of action. This document outlines the putative mechanisms of action for 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine and provides detailed protocols for its investigation as a potential anticonvulsant drug. The proposed mechanisms are extrapolated from extensive research on analogous 2,5-disubstituted 1,3,4-thiadiazole derivatives.

The primary hypothesized mechanisms for the anticonvulsant activity of this class of compounds include inhibition of carbonic anhydrase, modulation of GABAergic neurotransmission, and blockade of voltage-gated sodium channels.[2][3][4][5][6][7] The presence of a phenylethyl group at the 5-position and an amine group at the 2-position suggests a lipophilic nature that may facilitate blood-brain barrier penetration, a critical attribute for centrally acting agents.

Putative Mechanisms of Action

The anticonvulsant effect of this compound is likely multifactorial, targeting key pathways involved in neuronal excitability.

-

Carbonic Anhydrase (CA) Inhibition: Many 1,3,4-thiadiazole derivatives, structurally related to acetazolamide, are known inhibitors of carbonic anhydrase.[1][2][5][6] Inhibition of brain CA isoforms can lead to an accumulation of CO2, resulting in a decrease in neuronal pH and subsequent reduction of seizure susceptibility.

-

Enhancement of GABAergic Neurotransmission: The 1,3,4-thiadiazole ring system has been associated with modulation of the GABAergic system.[3][4][7] This can occur through direct interaction with GABA-A receptors, potentially at the benzodiazepine binding site, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus increasing the seizure threshold.